

A Comparative Guide to the Spectral Analysis of Dibenzylamine for unequivocal confirmation

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Compound of Interest

Compound Name: *Dibenzylamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data of **dibenzylamine** with its closely related structural analogs, benzylamine and tribenzylamine. The objective is to furnish researchers with the necessary experimental data and protocols to unequivocally confirm the identity of **dibenzylamine** in a laboratory setting. This document summarizes key spectral features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental methodologies and visual workflows.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of the key spectral data for **dibenzylamine**, benzylamine, and tribenzylamine, facilitating easy differentiation.

Table 1: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Relative Abundance
Dibenzylamine	197	106 (100%), 91 (53%), 77 (15%), 65 (15%)
Benzylamine	107	106 (100%), 79 (38%), 77 (30%), 30 (25%)
Tribenzylamine	287	196 (100%), 91 (71%), 210 (37%), 65 (15%)[1]

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Dibenzylamine	~7.3 (10H)	m	Aromatic protons
	~3.8 (4H)	s	CH ₂ protons
	~1.6 (1H)	s (broad)	NH proton
Benzylamine	~7.3 (5H)	m	Aromatic protons
	~3.8 (2H)	s	CH ₂ protons
	~1.4 (2H)	s (broad)	NH ₂ protons
Tribenzylamine	~7.3 (15H)	m	Aromatic protons
	~3.5 (6H)	s	CH ₂ protons

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Dibenzylamine	~140	Quaternary aromatic C
~128.5	Aromatic CH	
~128.2	Aromatic CH	
~127.0	Aromatic CH	
~53.0	CH ₂	
Benzylamine	~143	Quaternary aromatic C
~128.4	Aromatic CH	
~126.8	Aromatic CH	
~126.6	Aromatic CH	
~46.4	CH ₂	
Tribenzylamine	~139	Quaternary aromatic C
~129.0	Aromatic CH	
~128.2	Aromatic CH	
~126.9	Aromatic CH	
~58.0	CH ₂	

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

Compound	Wavenumber (cm-1)	Assignment
Dibenzylamine	~3300 (weak, broad)	N-H stretch
3085, 3062, 3027	Aromatic C-H stretch	
2921, 2851	Aliphatic C-H stretch	
1603, 1495, 1453	Aromatic C=C stretch	
~1118	C-N stretch	
Benzylamine	~3360, 3280 (two bands)	N-H stretch (asymmetric and symmetric)
3085, 3062, 3028	Aromatic C-H stretch	
2924, 2856	Aliphatic C-H stretch	
1605, 1496, 1454	Aromatic C=C stretch	
~1072	C-N stretch	
Tribenzylamine	No N-H stretch	-
3085, 3062, 3028	Aromatic C-H stretch	
2920, 2850	Aliphatic C-H stretch	
1603, 1495, 1452	Aromatic C=C stretch	
~1115	C-N stretch	

Table 5: UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
Dibenzylamine	Data not available in searched resources. Based on analogs, absorption is expected in the 250-270 nm range due to the benzene chromophore.	-
Benzylamine	206, 256[2]	Acidic mobile phase[2]
Tribenzylamine	260	Acidic mobile phase

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the amine sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher NMR spectrometer.
- **^1H NMR Data Acquisition:** Standard acquisition parameters are used. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Key parameters to be recorded include chemical shifts (δ) in ppm, coupling constants (J) in Hz, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and integration values.
- **^{13}C NMR Data Acquisition:** A more concentrated sample (30-50 mg) may be required. Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).

- **Ionization:** Electron Ionization (EI) is used. The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance against m/z . The molecular ion peak and the fragmentation pattern are key for structure elucidation.

Infrared (IR) Spectroscopy

- **Sample Preparation (Liquid Film):** For liquid samples like **dibenzylamine** and benzylamine, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. For solid samples like tribenzylamine, a Nujol mull or a KBr pellet can be prepared.
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates (or the Nujol/KBr) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- **Data Presentation:** The spectrum is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}). Characteristic absorption bands corresponding to specific functional groups are identified.

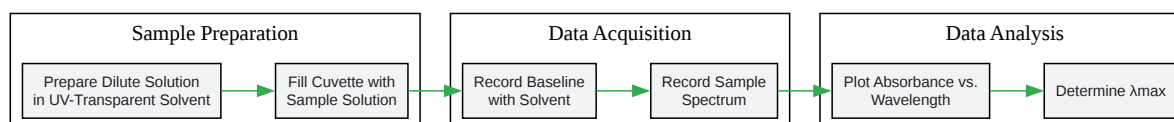
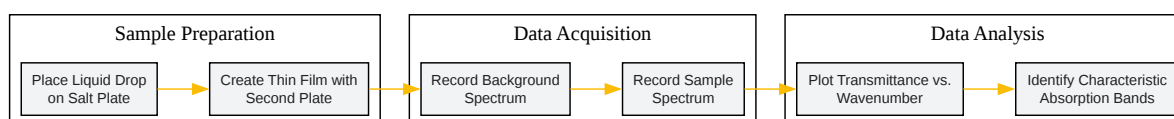
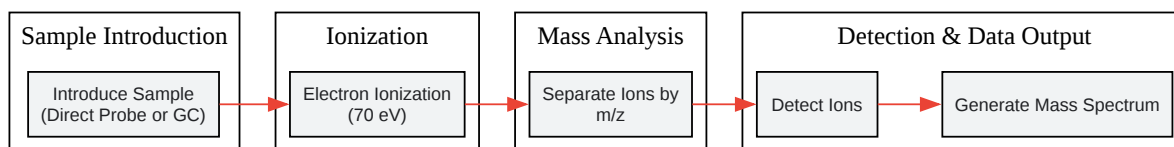
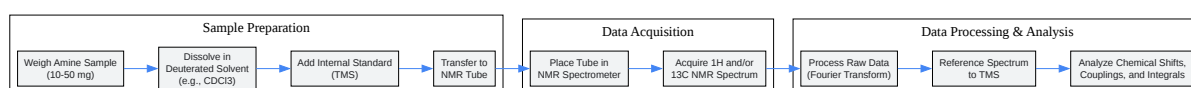
Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the amine is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm. A baseline is first recorded using a cuvette containing only the solvent.

- **Data Presentation:** The data is presented as a plot of absorbance versus wavelength (nm). The wavelength(s) of maximum absorbance (λ_{max}) are reported.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for the spectroscopic analyses described.



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- 2. UV-Vis Spectrum of Tribenzylamine | SIELC Technologies [sielc.com]
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